Cas no 1351661-99-8 (2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide)

2-Chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 2-position and an N-linked 2-hydroxy-2-(thiophen-2-yl)propyl side chain. This structure combines aromatic, heterocyclic, and hydroxy-functionalized components, making it a versatile intermediate in pharmaceutical and agrochemical research. The chloro and hydroxy groups enhance reactivity, facilitating further derivatization, while the thiophene moiety contributes to potential biological activity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting receptor-specific interactions. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide structure
1351661-99-8 structure
商品名:2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
CAS番号:1351661-99-8
MF:C14H14ClNO2S
メガワット:295.784461498261
CID:5874369
PubChem ID:71782359

2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
    • 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
    • 1351661-99-8
    • AKOS024524822
    • VU0525810-1
    • 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
    • F5857-7607
    • インチ: 1S/C14H14ClNO2S/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
    • InChIKey: WXCYPPFZZWSTAR-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(O)(C1SC=CC=1)C)(=O)C1=CC=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 295.0433776g/mol
  • どういたいしつりょう: 295.0433776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-7607-10mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
10mg
$118.5 2023-09-09
Life Chemicals
F5857-7607-75mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
75mg
$312.0 2023-09-09
Life Chemicals
F5857-7607-10μmol
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
10μmol
$103.5 2023-09-09
Life Chemicals
F5857-7607-2μmol
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
2μmol
$85.5 2023-09-09
Life Chemicals
F5857-7607-1mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
1mg
$81.0 2023-09-09
Life Chemicals
F5857-7607-4mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
4mg
$99.0 2023-09-09
Life Chemicals
F5857-7607-40mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
40mg
$210.0 2023-09-09
Life Chemicals
F5857-7607-3mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
3mg
$94.5 2023-09-09
Life Chemicals
F5857-7607-25mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
25mg
$163.5 2023-09-09
Life Chemicals
F5857-7607-15mg
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
1351661-99-8
15mg
$133.5 2023-09-09

2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide 関連文献

2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1351661-99-8 and Product Name: 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide

The compound with the CAS number 1351661-99-8 and the product name 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a chloro substituent on the benzamide core, coupled with a hydroxy group and a thiophen-2-yl moiety in the side chain, endows this compound with distinct chemical properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate heterocyclic structures, such as thiophene derivatives, due to their inherent biological activity and favorable pharmacokinetic profiles. The thiophen-2-yl group in 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide is particularly noteworthy, as thiophene-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety into the benzamide scaffold not only enhances the compound's molecular diversity but also opens up new avenues for therapeutic intervention.

The hydroxy group in the side chain of this compound plays a crucial role in modulating its biological activity. Hydroxylated compounds are known to exhibit enhanced solubility and improved bioavailability, which are critical factors in drug design. Furthermore, the chloro substituent on the benzamide ring can influence electronic properties and metabolic stability, making it an important feature to consider in drug development. These structural elements collectively contribute to the compound's potential as a lead molecule for further medicinal chemistry optimization.

Recent studies have highlighted the importance of multifunctional compounds that can target multiple disease pathways simultaneously. The structural complexity of 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide positions it as a candidate for such multitargeted drug design strategies. For instance, preliminary computational studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These interactions could potentially lead to the development of novel therapeutics with broader therapeutic applications.

The synthesis of 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide involves a series of well-established organic reactions that highlight its synthetic accessibility. The introduction of the chloro group via chlorination reactions and the subsequent functionalization of the side chain with a hydroxy group and a thiophen-2-yl moiety demonstrate the compound's feasibility for large-scale production. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity, making this compound an attractive candidate for industrial applications.

In conclusion, the compound with CAS number 1351661-99-8 and product name 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features, including the presence of a chloro, hydroxy, and thiophen-2-yl group, make it a promising candidate for further exploration in drug development. With ongoing research focusing on its biological activity and potential therapeutic applications, this compound is poised to play a crucial role in advancing our understanding of novel drug candidates.

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